

# Comparing experimental and theoretical vibrational frequencies of chlorofluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

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A comprehensive guide comparing the experimental and theoretical vibrational frequencies of **chlorofluoromethane** (CH2CIF), tailored for researchers and drug development professionals. This document provides a detailed analysis, supported by experimental data, methodologies, and computational approaches.

#### Introduction

Chlorofluoromethane (CH2CIF), also known as HCFC-31, is a hydrochlorofluorocarbon. Understanding its molecular vibrations is crucial for atmospheric monitoring, characterization of its thermodynamic properties, and as a model system for studying the influence of halogen substitution on molecular structure and dynamics. Vibrational spectroscopy, through techniques like Fourier Transform Infrared (FTIR) spectroscopy, provides a direct experimental probe of these vibrations.[1][2] Concurrently, advances in computational quantum chemistry allow for the accurate prediction of these vibrational frequencies, offering a powerful complement to experimental studies.[3][4][5]

This guide presents a detailed comparison between experimentally measured and theoretically calculated vibrational frequencies of gas-phase CH2CIF.

## **Data Presentation: Vibrational Frequencies**

The vibrational modes of **chlorofluoromethane** have been extensively studied. The following table summarizes the fundamental vibrational frequencies obtained from gas-phase infrared



spectroscopy and compares them with values derived from state-of-the-art quantum-chemical calculations.[1][6]

Vibrational Mode	Symmetry	Experimental Frequency (cm <sup>-1</sup> )[1][6]	Theoretical Frequency (cm <sup>-1</sup> ) (Anharmonic, CCSD(T)/cc- pVTZ)	Description
Vı	A'	3036	3041	CH <sub>2</sub> asymmetric stretch
V2	A'	1465	1464	CH <sub>2</sub> scissoring
Vз	A'	1315	1318	CH₂ wagging
V4	A'	1066	1068	C-F stretch
<b>V</b> 5	A'	741	740	C-Cl stretch
V6	A'	398	397	CCIF deformation
V7	Α"	3110	3115	CH <sub>2</sub> symmetric stretch
V8	A"	1150	1148	CH₂ twisting
<b>V</b> 9	Α"	810	808	CH <sub>2</sub> rocking

# Methodologies Experimental Protocol: Gas-Phase FTIR Spectroscopy

The experimental vibrational frequencies listed were obtained using Fourier Transform Infrared (FTIR) spectroscopy on gas-phase **chlorofluoromethane**.[1][6]

• Sample Preparation: A sample of pure **chlorofluoromethane** gas is introduced into a specialized gas cell with windows transparent to infrared radiation, such as KBr or KRS-5.[1]

### Validation & Comparative





[2] The pressure of the gas inside the cell is carefully controlled to obtain high-quality spectra without pressure-broadening effects.[6]

- Instrumentation: A high-resolution FTIR spectrometer is used to record the spectra. The
  instrument consists of an infrared source, an interferometer (typically a Michelson
  interferometer), the sample cell, and a detector.[2]
- Data Acquisition: The gas-phase absorption spectra of CH2CIF are recorded over a wide spectral range (e.g., 200–6200 cm<sup>-1</sup>).[1] To enhance the signal-to-noise ratio, multiple interferograms (e.g., 128) are co-added for each spectrum.[6] The final spectrum is the result of a Fourier transform of the averaged interferogram.
- Data Analysis: The recorded spectra are analyzed to identify the positions of the absorption bands corresponding to the fundamental vibrational modes, as well as overtones and combination bands. The band centers are determined with high precision, yielding the experimental vibrational frequencies.[1][6]

### **Theoretical Protocol: Quantum-Chemical Calculations**

The theoretical vibrational frequencies are computed using high-level quantum-chemical methods.[7] These calculations provide a theoretical spectrum that can be compared directly with experimental results.

- Geometry Optimization: The first step is to determine the equilibrium geometry of the
  CH2CIF molecule. This is achieved by finding the minimum energy structure on the potential
  energy surface using a selected level of theory, such as Coupled Cluster with Singles and
  Doubles and perturbative Triples (CCSD(T)) or Density Functional Theory (DFT) with a
  functional like B3LYP.[3][4] A sufficiently large basis set, for example, of the augmented
  correlation-consistent type (e.g., aug-cc-pVTZ), is employed to ensure accuracy.
- Frequency Calculation: Once the optimized geometry is found, a vibrational frequency calculation is performed.[5][7] This involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix.[8]
- Harmonic and Anharmonic Frequencies: Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies. However, real molecular vibrations exhibit anharmonicity.[9] To obtain more accurate theoretical frequencies that are comparable to



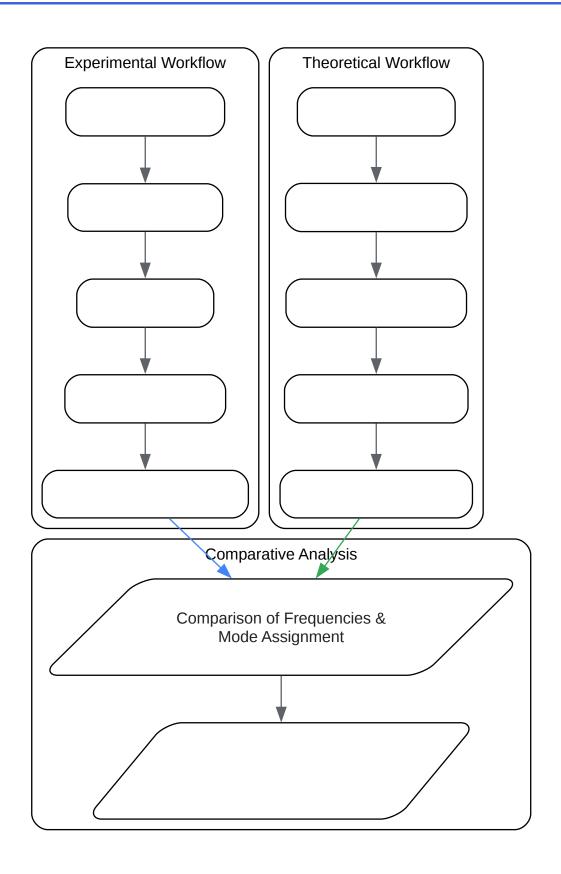
experimental fundamentals, anharmonic corrections are calculated, often using vibrational second-order perturbation theory (VPT2).[1][8] This provides the anharmonic frequencies listed in the table.

• Scaling Factors: In less computationally expensive methods (like DFT or MP2 with smaller basis sets), the resulting harmonic frequencies are often systematically higher than experimental values. In such cases, empirical scaling factors are applied to the computed frequencies to improve agreement with experimental data.[9]

### **Workflow Visualization**

The logical flow for comparing experimental and theoretical vibrational frequencies is depicted below. This process involves parallel experimental measurement and computational modeling, followed by a comparative analysis.





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Caption: Workflow for comparing experimental and theoretical vibrational data.



#### Conclusion

The comparison between high-resolution experimental FTIR data and high-level anharmonic quantum-chemical calculations for **chlorofluoromethane** shows excellent agreement.[1][6] This synergy is invaluable: theoretical calculations aid in the definitive assignment of complex experimental spectra, while experimental data provide crucial benchmarks for validating and refining computational methods. Such integrated approaches are fundamental to advancing our understanding of molecular properties and are widely applicable in fields ranging from atmospheric science to materials and drug design.

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